Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI string for this compound isInChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate include a molecular weight of 219.24 g/mol, an XLogP3-AA of 1.3, and a topological polar surface area of 56.5 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Reactivity and Synthesis
- Synthesis of Derivatives : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is involved in the synthesis of various derivatives, including pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showcasing its reactivity with different reagents. For instance, ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates react to form these derivatives, which are further transformed into diverse compounds with potential biological activities (Bruni et al., 1994).
Biological and Pharmacological Potential
Antimicrobial Activity : Some derivatives synthesized from ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate have been studied for their antimicrobial properties. However, it is important to note that not all tested compounds show significant activity in this regard (Bruni et al., 1996).
Potential in Cancer Research : There is evidence suggesting the involvement of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives in the synthesis of compounds with potential anticancer activities. For example, some derivatives have shown effectiveness in inhibiting the proliferation of cancer cell lines (Liu et al., 2016).
Chemical and Structural Insights
- Crystal Structure Analysis : The crystal structure of compounds derived from ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can provide valuable insights into their chemical properties and potential applications in various fields, including material science and drug design (Wu et al., 2005).
Novel Compound Synthesis
- Novel Compounds Synthesis : The compound is used as a precursor in the synthesis of novel compounds, including those with potential biological importance, such as antimicrobial agents and inhibitors of RNA polymerase (Abdallah & Elgemeie, 2022).
properties
IUPAC Name |
ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXVZCLTILVGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352432 | |
Record name | ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
CAS RN |
52664-01-4 | |
Record name | ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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